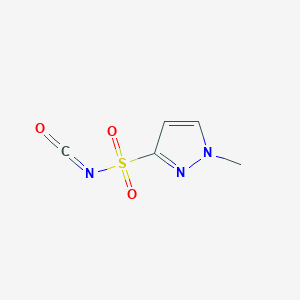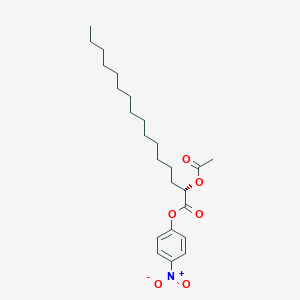
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an ester compound with the molecular formula C22H35NO4. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its nitrophenyl group attached to a long-chain fatty acid, making it a useful tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (2S)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, resulting in the formation of 4-nitrophenol and hexadecanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, aqueous buffer solutions, pH 7-8, 37°C.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents, room temperature.
Major Products
Hydrolysis: 4-nitrophenol and hexadecanoic acid.
Reduction: 4-aminophenyl (2S)-2-(acetyloxy)hexadecanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate lipid metabolism and enzyme function.
Medicine: Utilized in drug discovery and development to screen for lipase inhibitors.
Industry: Applied in the production of detergents and cosmetics where enzymatic activity is crucial.
作用機序
The compound exerts its effects primarily through enzymatic hydrolysis. Lipases catalyze the cleavage of the ester bond, releasing 4-nitrophenol and hexadecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include lipase enzymes, and the pathways involved are related to lipid metabolism.
類似化合物との比較
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate can be compared with other nitrophenyl esters such as:
4-Nitrophenyl acetate: Used in esterase assays.
4-Nitrophenyl butyrate: Another substrate for lipase activity assays.
4-Nitrophenyl laurate: Used to study medium-chain lipase activity.
The uniqueness of this compound lies in its long-chain fatty acid, making it particularly suitable for studying long-chain lipase activity and lipid metabolism.
特性
CAS番号 |
88195-83-9 |
|---|---|
分子式 |
C24H37NO6 |
分子量 |
435.6 g/mol |
IUPAC名 |
(4-nitrophenyl) (2S)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m0/s1 |
InChIキー |
KCWHXPPGMJZVBU-QHCPKHFHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


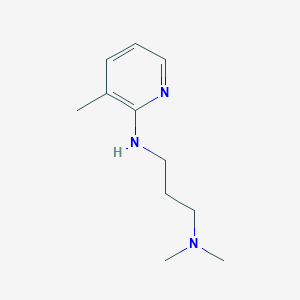
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
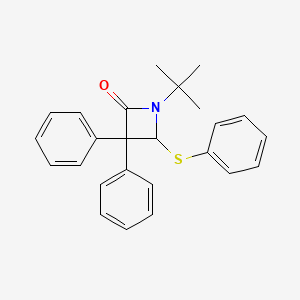
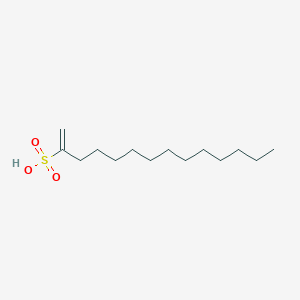
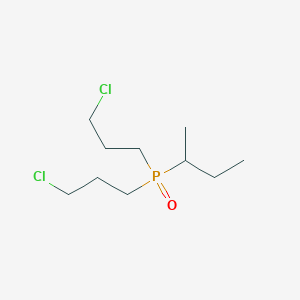
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
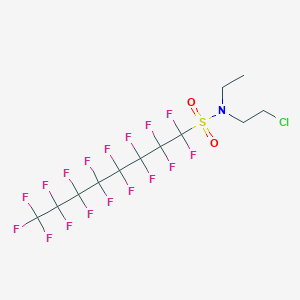
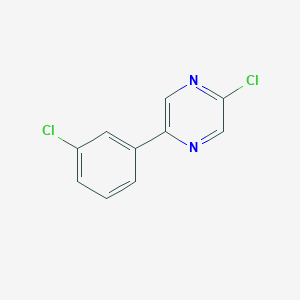
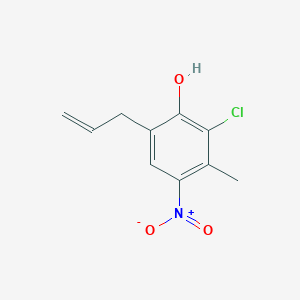
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

